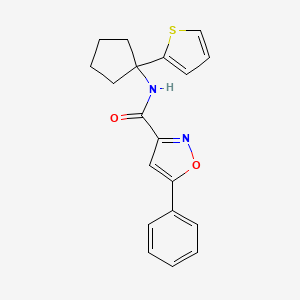

5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

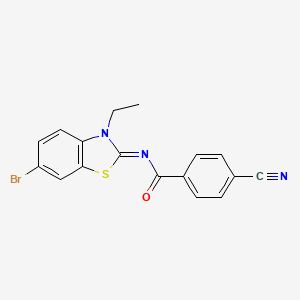

5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is a chemical compound with the molecular formula C19H18N2O2S. It is a heteroarene and an aromatic amide .

Synthesis Analysis

The synthesis of isoxazoles, such as 5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide consists of a five-membered isoxazole ring attached to a phenyl group and a cyclopentyl group.Chemical Reactions Analysis

The chemical reactions involving isoxazoles often involve heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the isoxazole ring with the desired substitution pattern in a regiospecific manner and in only one step .Physical And Chemical Properties Analysis

The molecular weight of 5-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is 338.43.Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

Thiophene-based compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

Some thiophene derivatives have been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.

Anti-Arrhythmic Properties

Thiophene compounds have also been found to have anti-arrhythmic properties . This could make them useful in the treatment of certain heart conditions.

Anti-Anxiety Properties

Thiophene-based compounds have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

Thiophene compounds have been found to have anti-fungal properties . This could make them useful in the treatment of various fungal infections.

Antioxidant Properties

Thiophene-based compounds have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related conditions.

Anti-Cancer Properties

Thiophene compounds have been found to have anti-cancer properties . This could make them useful in the treatment of various types of cancer.

Mechanism of Action

Target of Action

It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease

Biochemical Pathways

Compounds containing a thiophene nucleus have been used in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides

Result of Action

Compounds containing a thiophene nucleus have shown various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Future Directions

properties

IUPAC Name |

5-phenyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(15-13-16(23-21-15)14-7-2-1-3-8-14)20-19(10-4-5-11-19)17-9-6-12-24-17/h1-3,6-9,12-13H,4-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGKETUTXPTUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)